molecular formula C12H13ClN4OS B280401 N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B280401
M. Wt: 296.78 g/mol
InChI Key: HMMMZAOJDMRIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as CETSA ligand, is a chemical compound that has gained attention in the scientific community due to its potential in drug discovery and development.

Mechanism of Action

N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand works by binding to the target protein and stabilizing it in its native state. This allows for the target protein to be detected and identified using mass spectrometry or other analytical techniques. The binding of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand to the target protein is reversible, allowing for the target protein to return to its original state once the ligand is removed.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand has no known biochemical or physiological effects on cells or tissues. It is a tool used in scientific research and has no therapeutic or diagnostic applications.

Advantages and Limitations for Lab Experiments

The use of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand in scientific research has several advantages. It is a simple and efficient method for identifying the target proteins of small molecules in cells and tissues. It can be used in a wide range of applications, including drug discovery and development, target validation, and mechanism of action studies.
However, there are also limitations to the use of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand. It requires the availability of high-quality antibodies for the target protein, which may not always be available. It is also limited by the sensitivity of the mass spectrometry or other analytical techniques used for protein identification.

Future Directions

There are several future directions for the use of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand in scientific research. One direction is the development of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligands that can target specific protein families, such as kinases or G-protein coupled receptors. Another direction is the optimization of the N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide method to improve its sensitivity and reliability. Finally, the use of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand in combination with other techniques, such as CRISPR-Cas9 gene editing or high-throughput screening, may provide new insights into the function of target proteins and their role in disease.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand involves the reaction of 3-chloroaniline, 5-ethyl-4H-1,2,4-triazole-3-thiol, and chloroacetyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography to obtain the pure N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand has been used in various scientific research applications, particularly in drug discovery and development. It is a tool that can be used to identify the target proteins of small molecules in cells and tissues. N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide ligand works by stabilizing the target protein in its native state, allowing for its detection and identification. This method has been used to identify the target proteins of various drugs, including kinase inhibitors, epigenetic modulators, and protein-protein interaction inhibitors.

properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13ClN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)

InChI Key

HMMMZAOJDMRIGH-UHFFFAOYSA-N

SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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